molecular formula C18H16N2O4S2 B2539993 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 755018-06-5

2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B2539993
CAS No.: 755018-06-5
M. Wt: 388.46
InChI Key: KEGFJKKRXSWMTJ-UHFFFAOYSA-N
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Description

2-{[(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a synthetic organic compound characterized by its unique chemical structure, combining elements from benzothiazole and benzothiophene classes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions. Initially, the benzothiazole and benzothiophene moieties are prepared through separate synthetic pathways:

  • Benzothiazole Moiety: : Benzothiazole derivatives are commonly synthesized from 2-aminobenzenethiol through cyclization with carbonyl compounds under acidic or basic conditions.

  • Benzothiophene Moiety: : The benzothiophene ring system can be synthesized through the cyclization of 2-mercaptoacetophenone with sulfur and subsequent cyclization reactions.

Once these core structures are prepared, they undergo further functionalization and coupling reactions to yield the final compound. This typically includes:

  • Amide Bond Formation: : Coupling the benzothiazole and benzothiophene units through amide bond formation, using reagents like carbodiimides under controlled conditions.

  • Final Cyclization and Functionalization: : Completing the final cyclization and functionalization steps to yield the target compound.

Industrial Production Methods: In industrial settings, the synthesis process is often optimized for scalability, efficiency, and cost-effectiveness. This may involve:

  • Utilizing continuous flow reactors to enhance reaction kinetics and yield.

  • Optimizing solvent systems to ensure better solubility and purification of intermediates.

  • Implementing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: The compound 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized under harsh conditions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the ketone moiety, converting it to an alcohol under catalytic hydrogenation.

  • Substitution: : Substitution reactions may occur at the benzothiazole or benzothiophene rings, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Employing hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Electrophilic substitution reactions using halogens, nitrating agents, or other electrophiles.

Major Products Formed

  • Oxidation products include sulfoxides and sulfones.

  • Reduction yields alcohol derivatives.

  • Substitution products vary depending on the electrophile used, leading to halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

2-{[(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has diverse scientific research applications:

  • Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.

  • Biology: : Serves as a probe for studying enzyme activity and protein-ligand interactions.

  • Medicine: : Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid varies based on its application:

  • Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, disrupting their catalytic activity.

  • Receptor Interaction: : It can interact with cellular receptors, modulating signal transduction pathways.

  • DNA Binding: : Some derivatives may bind to DNA, interfering with transcription and replication processes.

Comparison with Similar Compounds

2-{[(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid stands out due to its unique structural features, combining elements from both benzothiazole and benzothiophene families. Similar compounds include:

  • Benzothiazole Derivatives: : Known for their biological activities, including antimicrobial and anticancer properties.

  • Benzothiophene Derivatives: : Recognized for their roles in materials science and pharmaceuticals.

  • Thiophene-Carboxylic Acids: : Possess diverse chemical reactivity and are used in various industrial applications.

The unique combination of structural motifs in this compound provides a distinct profile, making it valuable for a wide range of research and industrial applications.

Properties

IUPAC Name

2-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-14(9-20-11-6-2-4-8-13(11)26-18(20)24)19-16-15(17(22)23)10-5-1-3-7-12(10)25-16/h2,4,6,8H,1,3,5,7,9H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGFJKKRXSWMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C4=CC=CC=C4SC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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